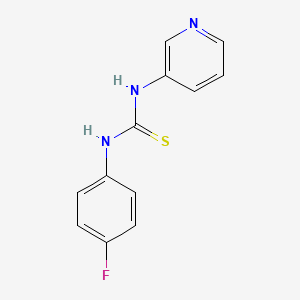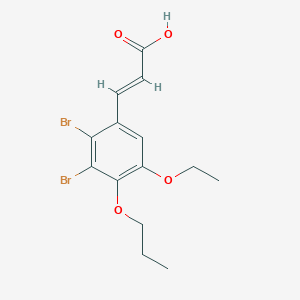![molecular formula C10H11BrN4O B10873627 4-bromo-2-{(E)-[2-(4,5-dihydro-1H-imidazol-2-yl)hydrazinylidene]methyl}phenol](/img/structure/B10873627.png)
4-bromo-2-{(E)-[2-(4,5-dihydro-1H-imidazol-2-yl)hydrazinylidene]methyl}phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-BROMO-2-HYDROXYBENZALDEHYDE 1-(4,5-DIHYDRO-1H-IMIDAZOL-2-YL)HYDRAZONE is a chemical compound that belongs to the class of hydrazones Hydrazones are a group of organic compounds characterized by the presence of the functional group R1R2C=NNH2
Métodos De Preparación
The synthesis of 5-BROMO-2-HYDROXYBENZALDEHYDE 1-(4,5-DIHYDRO-1H-IMIDAZOL-2-YL)HYDRAZONE typically involves the condensation reaction between 5-bromo-2-hydroxybenzaldehyde and 1-(4,5-dihydro-1H-imidazol-2-yl)hydrazine. The reaction is usually carried out in the presence of an acid catalyst under reflux conditions. The product is then purified through recrystallization or column chromatography.
Análisis De Reacciones Químicas
5-BROMO-2-HYDROXYBENZALDEHYDE 1-(4,5-DIHYDRO-1H-IMIDAZOL-2-YL)HYDRAZONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the hydrazone group to amines or other reduced forms.
Substitution: The bromine atom in the benzaldehyde moiety can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
5-BROMO-2-HYDROXYBENZALDEHYDE 1-(4,5-DIHYDRO-1H-IMIDAZOL-2-YL)HYDRAZONE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Medicine: It is being investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: The compound can be used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 5-BROMO-2-HYDROXYBENZALDEHYDE 1-(4,5-DIHYDRO-1H-IMIDAZOL-2-YL)HYDRAZONE involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazone group can form stable complexes with metal ions, which can inhibit the activity of metalloenzymes. Additionally, the compound’s ability to undergo redox reactions allows it to modulate oxidative stress pathways in biological systems.
Comparación Con Compuestos Similares
Similar compounds to 5-BROMO-2-HYDROXYBENZALDEHYDE 1-(4,5-DIHYDRO-1H-IMIDAZOL-2-YL)HYDRAZONE include other hydrazones and imidazole derivatives. Some examples are:
- 5-BROMO-2-HYDROXYBENZALDEHYDE (4-OXO-4,5-DIHYDRO-1,3-THIAZOL-2-YL)HYDRAZONE
- N’- (4-bromo-2-hydroxybenzylidene)- 2-chlorobenzohydrazide
These compounds share similar structural features but differ in their specific functional groups and substituents, which can lead to variations in their chemical reactivity and biological activity
Propiedades
Fórmula molecular |
C10H11BrN4O |
|---|---|
Peso molecular |
283.12 g/mol |
Nombre IUPAC |
4-bromo-2-[(E)-(4,5-dihydro-1H-imidazol-2-ylhydrazinylidene)methyl]phenol |
InChI |
InChI=1S/C10H11BrN4O/c11-8-1-2-9(16)7(5-8)6-14-15-10-12-3-4-13-10/h1-2,5-6,16H,3-4H2,(H2,12,13,15)/b14-6+ |
Clave InChI |
WGSUOTGTQDFXFZ-MKMNVTDBSA-N |
SMILES isomérico |
C1CN=C(N1)N/N=C/C2=C(C=CC(=C2)Br)O |
SMILES canónico |
C1CN=C(N1)NN=CC2=C(C=CC(=C2)Br)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl [(4Z)-1-(1,3-benzothiazol-2-yl)-4-(1-{[2-(1H-indol-3-yl)ethyl]amino}ethylidene)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate](/img/structure/B10873549.png)
![(2E)-N-({4-[(3-methoxypyrazin-2-yl)sulfamoyl]phenyl}carbamothioyl)-3-(4-methylphenyl)prop-2-enamide](/img/structure/B10873554.png)
![2-({[(6-Methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B10873559.png)
![8,8-dimethyl-5-(pyridin-4-yl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione](/img/structure/B10873561.png)
![7-[4-(1,3-Benzodioxol-5-ylcarbamothioyl)piperazin-1-yl]-1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid](/img/structure/B10873571.png)
![11-[4-(dimethylamino)phenyl]-3-(4-fluorophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B10873587.png)
![4-(4-chlorophenyl)-5-[2-(5-methoxy-1H-indol-3-yl)ethyl]-3-methyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B10873592.png)

![N-(4-{[(5-benzyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetyl}phenyl)acetamide](/img/structure/B10873595.png)
![6-[(E)-2-(2,4-dichlorophenyl)ethenyl]-3-(furan-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B10873600.png)

![(4Z)-4-{1-[(2-chlorobenzyl)amino]ethylidene}-5-methyl-2-(4-nitrophenyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10873608.png)
![11-(2,3-difluorophenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B10873620.png)
![Methyl 4-[(2-{[4-chloro-2-(phenylcarbonyl)phenyl]amino}-2-oxoethyl)amino]benzoate](/img/structure/B10873621.png)
